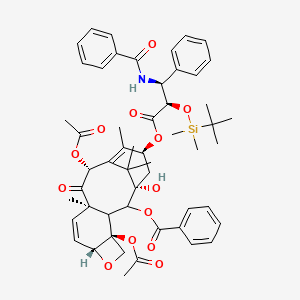

2'-O-(叔丁基二甲基硅烷基)-6,7-脱氢紫杉醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel and similar compounds involves complex organic reactions, aiming at modifying specific functional groups while retaining the molecule's core structure. One method involves the kinetic resolution of racemic cis-4-phenyl- and cis-4-tert-butyl-3-hydroxy-beta-lactam derivatives with 7-O-triethylsilylbaccatin III, leading to paclitaxel and butitaxel analogues with high diastereoselectivity. The tert-butyldimethylsilyl group, in particular, provided optimum kinetic resolution compared to other silyl groups, demonstrating its effectiveness in the synthesis of complex molecules (Ge et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is meticulously designed to enhance the molecule's desired properties. For instance, the tert-butyldimethylsilyl group is used to protect reactive hydroxyl groups during the synthesis process. This selective protection is crucial for achieving high purity and yield of the final product. The structure of 2,6-Bis(tert-butyldimethylsilyloxy)-3,4-dihydropyridine, a related compound, demonstrates the role of double silylation in creating reactive intermediates for further chemical transformations (Ried & Reiher, 1987).

Chemical Reactions and Properties

The chemical reactivity of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel derivatives involves various functional group transformations. For example, gold-catalyzed addition-N-Boc cleavage-cyclization reactions have been employed to construct novel heterocycles with the tert-butyldimethylsilyl group, highlighting the versatility of this protective group in synthetic organic chemistry (Zhang et al., 2020).

Physical Properties Analysis

The introduction of tert-butyldimethylsilyl groups significantly affects the physical properties of the molecule, such as solubility and thermal stability. These modifications can facilitate the compound's handling and processing in various stages of drug development and synthesis.

Chemical Properties Analysis

Chemically, the tert-butyldimethylsilyl group serves as a protective group that can be selectively removed under specific conditions, allowing for targeted modifications of the molecule. This selectivity is crucial for the stepwise synthesis of complex molecules, including various paclitaxel analogues. The use of tert-butyldimethylsilyl carbamates for chemoselective transformation of amino protecting groups is an example of the chemical versatility of this group in synthesis processes (Sakaitani & Ohfune, 1990).

科学研究应用

RNA 合成

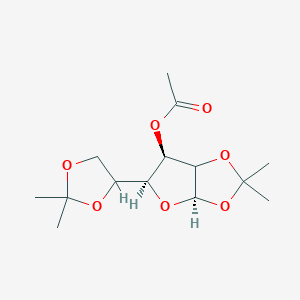

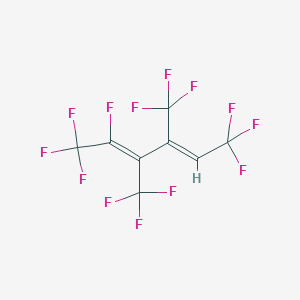

该化合物可用于利用 β-氰乙基磷酰胺化学结合核糖 2'-羟基的叔丁基二甲基硅烷基保护,进行核糖核酸 (RNA) 的固相合成 {svg_1}. 该过程涉及使用 5-苄基巯基-1H-四唑活化磷酰胺单体,从而实现快速高效的偶联 {svg_2}.

寡核糖核苷酸合成

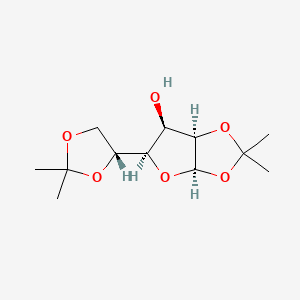

该化合物用于通过自动化 DNA 合成器在固体载体上化学合成寡核糖核苷酸 {svg_3}. 该过程包括粗制合成寡核糖核苷酸的碱基不稳定磷酸酯和核碱基保护基的脱保护,以及氟化物不稳定的 2'-O-(叔丁基二甲基硅烷基) 保护基的脱保护 {svg_4}.

伯和仲 TBDMS 醚的氧化

该化合物可用于一步法顺序合成,用于氧化伯和仲叔丁基二甲基硅烷基 (TBDMS) 醚 {svg_5}. 该过程耐受酸敏感的保护基,并保持叔丁基二苯基硅烷基醚和酚类 TBDMS 基团不受影响 {svg_6}.

生化应用

小规模合成寡核糖核苷酸可提供纯化的材料,通常足以满足各种生化应用需求 {svg_7}.

大规模合成

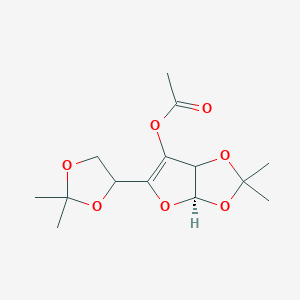

使用酸性较弱的活化剂可实现更高效的大规模寡核糖核苷酸合成 {svg_8}. 这对于大规模合成特别有用,因为酸性较弱可能限制在延长偶联时间期间活化剂诱导的传入磷酰胺的脱叔丁基保护 {svg_9}.

高通量生产模式

粗制寡核糖核苷酸也可以使用无水甲胺和纯三乙胺三氢氟化物在“一步法”反应中有效地脱保护 {svg_10}. 这种替代的脱保护方案消除了耗时的蒸发步骤,从而将总脱保护时间缩短至 45 分钟,从而允许高通量生产模式 {svg_11}.

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43-,45-,51+,52-,53+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDWDYDOHOANPV-BFKFGTFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H63NO13Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

950.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165065-02-1 |

Source

|

| Record name | (2aR,4aR,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,4a,5,6,9,10,11,12,12a,12b-decahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165065-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)